2-(Diphenylamino)acetonitrile
Description
Broader Context: Significance of α-Amino Nitriles as Versatile Synthons
α-Amino nitriles are a class of organic compounds characterized by an amino group and a cyano group attached to the same carbon atom. Their importance in organic synthesis is well-established, primarily due to their role as direct precursors to α-amino acids, the fundamental building blocks of proteins. The Strecker synthesis, first reported in 1850, is a classic and still widely used method for the preparation of α-amino nitriles. bldpharm.com Beyond their connection to amino acids, α-amino nitriles are prized for their dual reactivity. The nitrile group can be hydrolyzed to carboxylic acids or amides, reduced to amines, or participate in cycloaddition reactions. hmdb.ca Simultaneously, the amino group can be further functionalized. This versatility makes them key intermediates in the synthesis of a wide array of nitrogen-containing heterocycles, alkaloids, and pharmaceuticals. nih.gov
The Role of Diphenylamino Moieties in Functional Molecule Design
The diphenylamino (DPA) group is a prominent electron-donating moiety widely incorporated into the design of functional organic materials. Its non-planar, propeller-like structure can inhibit intermolecular aggregation, which is often detrimental to the performance of organic electronic devices. researchgate.net The nitrogen atom's lone pair of electrons readily participates in conjugation with the two phenyl rings, leading to a high-lying highest occupied molecular orbital (HOMO). This electronic characteristic makes DPA derivatives excellent hole-transporting materials. Consequently, the diphenylamino moiety is a common feature in materials developed for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other optoelectronic applications. researchgate.netrsc.org
Historical Development and Contemporary Relevance of 2-(Diphenylamino)acetonitrile
The historical development of this compound is intrinsically linked to the broader exploration of the Strecker synthesis and its variants. The use of secondary amines, such as diphenylamine (B1679370), in the Strecker reaction allows for the synthesis of N-substituted α-amino nitriles. chemicalbook.com While early organic chemistry focused on the fundamental reactivity of these compounds, contemporary research has shifted towards leveraging their unique combination of functional groups for more advanced applications. Today, this compound is recognized not just as a precursor to N,N-diphenylglycine, but as a valuable building block for creating molecules with tailored electronic and photophysical properties for the materials science sector.
Scope and Academic Focus of the Research Inquiry
This article provides a focused academic inquiry into the chemical compound this compound. The scope is strictly limited to its synthesis, physicochemical and spectroscopic characterization, chemical reactivity, and its applications within materials science. The content is structured to provide a thorough and scientifically accurate overview of these aspects, without delving into pharmacological or toxicological data.
Structure
3D Structure
Properties
Molecular Formula |
C14H12N2 |
|---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
2-(N-phenylanilino)acetonitrile |
InChI |
InChI=1S/C14H12N2/c15-11-12-16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,12H2 |
InChI Key |
VYJFJMHXBYCTLW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(CC#N)C2=CC=CC=C2 |
Origin of Product |
United States |
Mechanistic Organic Chemistry and Reactivity Profiles of 2 Diphenylamino Acetonitrile
Chemical Transformations Involving the Nitrile Functionality
The nitrile (-C≡N) group, with its electrophilic carbon atom and triple bond, is a versatile functional group that readily participates in a variety of reactions. openstax.org
Hydrolysis, Reduction, and Derivatization Reactions of the Cyano Group
The cyano group of 2-(diphenylamino)acetonitrile can be converted into other important functional groups, such as carboxylic acids, amides, and amines, through standard synthetic protocols.
Hydrolysis: The hydrolysis of nitriles is a common method for preparing carboxylic acids. openstax.org This transformation can be carried out under either acidic or basic aqueous conditions. openstax.org In a basic medium, the hydroxide (B78521) ion attacks the electrophilic nitrile carbon, leading to the formation of an amide intermediate, which is subsequently hydrolyzed to a carboxylate ion. openstax.org Acid-catalyzed hydrolysis involves initial protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon, facilitating the attack by water. libretexts.org
Reduction: The nitrile group can be reduced to a primary amine (R-CH₂NH₂). wikipedia.org A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is highly effective for this transformation, proceeding via nucleophilic addition of hydride ions to the nitrile carbon. openstax.orglibretexts.orglibretexts.org Catalytic hydrogenation using catalysts such as Raney nickel, platinum, or palladium is another widely used and economical method for nitrile reduction. wikipedia.orglibretexts.org However, depending on the reaction conditions, this method can sometimes lead to the formation of secondary and tertiary amines as byproducts. wikipedia.org A milder reduction to an aldehyde can be achieved using diisobutylaluminium hydride (DIBAL-H), which adds a single hydride to the nitrile, followed by hydrolytic workup to yield the aldehyde. libretexts.orgwikipedia.org
Table 1: Selected Reagents for Nitrile Group Transformations
| Transformation | Reagent(s) | Product Functional Group | Reference |
| Hydrolysis | H₃O⁺ or OH⁻/H₂O | Carboxylic Acid | openstax.org |
| Reduction | LiAlH₄, then H₂O | Primary Amine | openstax.orglibretexts.org |
| Reduction | H₂ / Metal Catalyst (Ni, Pd, Pt) | Primary Amine | wikipedia.orglibretexts.org |
| Reduction | DIBAL-H, then H₂O | Aldehyde | libretexts.orgwikipedia.org |
Cycloaddition and Condensation Reactions Mediated by the Nitrile
The nitrile group can act as a dipolarophile or an electrophile in cycloaddition and condensation reactions, leading to the formation of heterocyclic structures and other complex molecules.
Cycloaddition Reactions: 1,3-dipolar cycloadditions are powerful reactions for constructing five-membered heterocycles. thieme-connect.de Nitrile oxides, which are 1,3-dipoles, can react with dipolarophiles like alkynes to form isoxazoles. thieme-connect.deyoutube.com While direct examples with this compound are not prevalent in the reviewed literature, the nitrile functionality, in principle, can participate in such reactions, offering a pathway to novel heterocyclic derivatives. youtube.comnih.gov
Condensation Reactions: Nitriles can undergo self-condensation or react with other nitriles in the presence of a strong base. ntnu.no These reactions proceed through the formation of a carbanion intermediate which then attacks another nitrile molecule. ntnu.nonih.gov For instance, the condensation of various aryl acetonitriles can lead to the formation of β-enaminonitriles or even pyrimidine (B1678525) derivatives under specific temperature conditions. nih.gov Additionally, nitriles can condense with 1,2-dicarbonyl compounds like benzil (B1666583) in the presence of a base such as sodium alkoxide or piperidine. lehigh.edu
Reactivity at the α-Carbon Center (α-Methylene Reactivity)
The methylene (B1212753) (-CH₂-) group positioned between the electron-withdrawing nitrile group and the nitrogen atom of the diphenylamino moiety is acidic, making it a key center for reactivity. libretexts.orgwikimedia.org
Carbanion Formation and Alkylation/Acylation Strategies
The acidity of the α-protons allows for the formation of a resonance-stabilized carbanion, which is a potent nucleophile. libretexts.orginflibnet.ac.in
Carbanion Formation: A strong, non-nucleophilic base is required to efficiently deprotonate the α-carbon. pressbooks.pub Lithium diisopropylamide (LDA) is a common choice for this purpose, as it quantitatively converts the starting material into the enolate-equivalent carbanion. pressbooks.pub Other strong bases like sodium hydride or potassium tert-butoxide can also be employed. researchgate.netyoutube.com The resulting carbanion is stabilized by resonance, with the negative charge delocalized onto the nitrile nitrogen. libretexts.org
Alkylation/Acylation: Once formed, the carbanion can readily react with various electrophiles in Sₙ2-type reactions. pressbooks.pub
Alkylation: Reaction with primary or secondary alkyl halides introduces an alkyl group at the α-position. pressbooks.pub This is a fundamental carbon-carbon bond-forming reaction. researchgate.netresearchgate.net Base-promoted α-alkylation of arylacetonitriles with alcohols has also been demonstrated, proceeding through a borrowing hydrogen strategy or an oxidation-condensation-reduction cascade. researchgate.netresearchgate.net
Acylation: Reaction with acylating agents, such as acyl chlorides or anhydrides, introduces an acyl group, leading to the formation of β-ketonitriles. osti.gov
Table 2: Base and Electrophile Combinations for α-Carbon Functionalization
| Base | Electrophile Type | Product Type | Reference |
| Lithium Diisopropylamide (LDA) | Alkyl Halide (R-X) | α-Alkylated Nitrile | pressbooks.pub |
| Potassium tert-Butoxide (KOtBu) | Alcohol (R-OH) | α-Alkylated Nitrile | researchgate.netresearchgate.net |
| Sodium Hydride (NaH) | Alkyl Halide (R-X) | α-Alkylated Nitrile | youtube.com |
| LDA / Enolate | Acyl Chloride (RCOCl) | β-Ketonitrile | osti.gov |
C-H Activation and Functionalization
Modern synthetic methods are moving towards the direct functionalization of C-H bonds, bypassing the need for pre-generation of a carbanion.
Photoredox Catalysis: Recent advancements have shown that photoredox catalysis can be used for the direct α-functionalization of carbonyl compounds, including esters. nih.gov This approach involves the in situ generation of an enolate, which is then oxidized by a photocatalyst to form an α-radical. nih.gov This radical can then add to activated alkenes, achieving α-alkylation. nih.gov While not specifically demonstrated for this compound, this strategy represents a potential pathway for its α-C-H functionalization.
Transition-Metal Catalysis: Palladium-catalyzed reactions have been developed for dual C-H functionalization, for example, in aromatic ketones. rsc.org Such strategies, often assisted by weakly coordinating groups, could potentially be adapted for the C-H bonds at the α-position of this compound, offering novel routes to complex molecular architectures.
Chemical Modifications and Aromatic Reactivity of the Diphenylamino Moiety
The two phenyl rings of the diphenylamino group are susceptible to electrophilic aromatic substitution, and the nitrogen atom itself can undergo further reactions. The diphenylamino group generally acts as an activating, ortho-, para-directing group in electrophilic aromatic substitution, although steric hindrance can influence the regioselectivity.
Direct irradiation of triphenylamine (B166846) derivatives in acetonitrile (B52724) can lead to a [6π]-electrocyclic reaction, forming carbazole (B46965) derivatives. acs.org The efficiency of this photoreaction is influenced by the nature of the substituents on the phenyl rings. acs.org While this specific reaction has been studied for substituted triphenylamines, it highlights a potential photochemical reactivity pathway for the diphenylamino moiety in the target molecule.
Furthermore, the nitrogen atom of the diphenylamino group retains a lone pair of electrons and can participate in reactions. For example, N-acetylation of amines can be achieved using acetonitrile as both a reagent and solvent in the presence of a Lewis acid catalyst or under continuous-flow conditions with alumina. nih.gov This provides a method to modify the amino group to an acetamide.
Oxidation and Redox Chemistry of the Nitrogen Center
The nitrogen atom in this compound, being a tertiary amine, is susceptible to oxidation. The redox chemistry is centered on the lone pair of electrons on the nitrogen, which can be removed to form a radical cation. This process is analogous to the oxidation of other triphenylamine derivatives, which are known to be efficient electrocatalysts and hole-transporting materials due to the stability of their oxidized forms. organic-chemistry.org
The oxidation can be achieved chemically, using oxidizing agents, or electrochemically. The initial one-electron oxidation product is the relatively stable aminium radical cation. The stability of this radical cation is attributed to the delocalization of the positive charge and the unpaired electron over the two phenyl rings and the nitrogen atom. The electron-withdrawing nature of the adjacent cyanomethyl group (-CH2CN) would likely increase the oxidation potential of the nitrogen center compared to diphenylamine (B1679370) itself, making it slightly more difficult to oxidize.
Further oxidation could lead to more complex reactions, potentially involving the methylene bridge or the phenyl rings. In the presence of nucleophiles, including water, the radical cation can undergo various reactions. For example, in aqueous acetonitrile, mediated electron transfer using a triphenylamine electrocatalyst can lead to the oxidative cleavage of other molecules, highlighting the role of the oxidized amine as a potent oxidant. organic-chemistry.org The specific fate of the this compound radical cation would depend on the reaction conditions, such as the solvent, the nature of the oxidant, and the presence of other reagents. rsc.org
Table 1: Expected Redox Properties of this compound
| Property | Expected Characteristic | Rationale |
|---|---|---|
| Primary Oxidation Site | Tertiary Nitrogen Atom | The lone pair on the nitrogen is the most accessible site for electron removal. |
| Initial Oxidation Product | Aminium Radical Cation | One-electron oxidation is typical for tertiary amines. |
| Stability of Radical Cation | Moderately Stable | Delocalization of charge and spin over two phenyl rings enhances stability. |
| Effect of -CH2CN group | Increases Oxidation Potential | The inductively electron-withdrawing cyanomethyl group reduces the electron density on the nitrogen, making it harder to oxidize compared to diphenylamine. |
| Potential Follow-up Reactions | Dimerization, Deprotonation, Reaction with Nucleophiles | The radical cation is a reactive intermediate that can undergo various subsequent transformations. |
Electrophilic Aromatic Substitution and Directed Functionalization of Phenyl Rings
The phenyl rings of this compound are highly activated towards electrophilic aromatic substitution (EAS) due to the powerful electron-donating effect of the nitrogen atom. libretexts.org The nitrogen lone pair can be delocalized into the π-systems of both aromatic rings through resonance. This increase in electron density makes the rings more nucleophilic and thus more reactive towards electrophiles than benzene (B151609). lkouniv.ac.inhu.edu.jo
The directing effect of the amino group is strongly ortho- and para-directing. libretexts.org This is because the resonance structures for the intermediate arenium ion (also known as a sigma complex) formed during ortho or para attack allow for the positive charge to be delocalized onto the nitrogen atom, providing a particularly stable, resonance-stabilized intermediate. lkouniv.ac.in In contrast, meta attack does not allow for this type of stabilization. lkouniv.ac.in Therefore, electrophiles will preferentially add to the ortho and para positions of the phenyl rings.
Given the presence of two phenyl rings, a mixture of mono-, di-, and polysubstituted products is possible depending on the stoichiometry and reactivity of the electrophile. Steric hindrance from the bulky diphenylamino group might slightly disfavor substitution at the ortho positions compared to the para position. Common EAS reactions like nitration, halogenation, sulfonation, and Friedel-Crafts acylation or alkylation are all expected to proceed readily on the phenyl rings of this compound. lkouniv.ac.inyoutube.com
Table 2: Predicted Outcome of Electrophilic Aromatic Substitution on this compound
| Reaction | Electrophile (E+) | Expected Major Products | Ring Reactivity |
|---|---|---|---|
| Nitration | NO₂⁺ | 2-Nitro- and 4-nitro-substituted derivatives | Activated |
| Halogenation | Br⁺, Cl⁺ | 2-Halo- and 4-halo-substituted derivatives | Activated |
| Sulfonation | SO₃ | 2-Sulfonic acid and 4-sulfonic acid derivatives | Activated |
| Friedel-Crafts Acylation | R-C=O⁺ | 4-Acyl-substituted derivatives (ortho-substitution may be sterically hindered) | Activated |
Elucidation of Reaction Mechanisms and Intermediates via Kinetic and Spectroscopic Probes
Understanding the precise mechanisms of reactions involving this compound requires detailed kinetic and spectroscopic studies. These experimental techniques provide invaluable insights into reaction pathways, transition states, and the identity of transient intermediates. researchgate.netrsc.org
Kinetic Probes: Kinetic studies involve measuring reaction rates under various conditions to determine the rate law, which expresses the relationship between the rate of reaction and the concentrations of reactants. For instance, in an electrophilic substitution reaction, one could monitor the disappearance of the starting material or the appearance of the product over time using UV-Vis spectroscopy or HPLC. By systematically varying the concentrations of this compound and the electrophile, the order of the reaction with respect to each component can be determined. nih.gov
Furthermore, kinetic isotope effects (KIEs) can be employed to probe the rate-determining step of a reaction. rsc.orgnih.gov For example, by replacing the hydrogen atoms on the phenyl rings with deuterium, one could determine if the C-H bond breaking step is involved in the rate-determining step of an EAS reaction. Similarly, studying the reaction in deuterated acetonitrile (CD₃CN) could reveal the involvement of the methylene protons in reactions where they are abstracted. researchgate.net Activation parameters such as the enthalpy (ΔH‡) and entropy (ΔS‡) of activation, obtained from temperature-dependent kinetic studies, can provide further information about the transition state structure. rsc.org
Spectroscopic Probes: Spectroscopic methods are crucial for identifying and characterizing reactive intermediates that may not be isolable.
NMR Spectroscopy: High-resolution NMR can be used to track the progress of a reaction and identify products. Specialized techniques, such as in situ NMR, can sometimes allow for the direct observation of intermediates at low temperatures. nih.gov
IR Spectroscopy: Time-resolved infrared spectroscopy can be used to observe the formation and decay of species with characteristic vibrational frequencies, such as the C≡N stretch of the nitrile group or the N-H vibrations in potential intermediates. nih.gov
UV-Vis Spectroscopy: The formation of colored intermediates, such as the aminium radical cation (which is often colored) during oxidation, can be monitored using UV-Visible absorption spectroscopy. researchgate.net
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can be used to detect charged intermediates or products directly from the reaction mixture.
By combining these kinetic and spectroscopic methods, a comprehensive picture of the reaction mechanisms for this compound can be constructed, from the initial interaction of reactants to the formation of final products. researchgate.netnih.gov
Table 3: Hypothetical Kinetic Study Design for the Nitration of this compound
| Parameter | Method | Objective |
|---|---|---|
| Rate Law Determination | UV-Vis Spectroscopy (monitoring product formation) | Determine the reaction order with respect to this compound and the nitrating agent. |
| Activation Parameters | Temperature-dependent rate studies (Arrhenius & Eyring plots) | Calculate ΔH‡ and ΔS‡ to gain insight into the energy and geometry of the transition state. |
| Kinetic Isotope Effect | Compare reaction rates of normal vs. deuterated (on phenyl rings) substrate | Determine if C-H bond cleavage is the rate-determining step. |
| Intermediate Trapping | In situ low-temperature NMR spectroscopy | Attempt to directly observe the arenium ion intermediate. |
Strategic Utility of 2 Diphenylamino Acetonitrile As a Versatile Synthetic Intermediate
Construction of Nitrogen-Containing Heterocyclic Systems
The reactivity of the nitrile and the adjacent methylene (B1212753) group, influenced by the diphenylamino substituent, makes 2-(diphenylamino)acetonitrile a key precursor for various heterocyclic scaffolds.
Pyrroles: While direct syntheses of pyrroles from this compound are not extensively documented, the related compound aminoacetonitrile (B1212223) is a known precursor for 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles. nih.gov This is achieved through a cyclocondensation reaction with enones to form 3,4-dihydro-2H-pyrrole-2-carbonitriles, which can then be converted to the corresponding pyrroles. nih.gov The Paal-Knorr synthesis, a common method for pyrrole (B145914) formation, involves the reaction of a 1,4-dicarbonyl compound with an amine, showcasing a general strategy for incorporating amine functionalities into pyrrole rings. uctm.eduorganic-chemistry.orgmdpi.com
Pyridines: The synthesis of substituted pyridines can be achieved through various methods, including the functionalization of ylidenemalononitriles. nih.gov Although a direct route from this compound is not explicitly detailed, the analogous compound 2-(pyridin-4-yl)acetonitrile (B76164) is a known synthetic target, indicating the relevance of α-substituted acetonitriles in pyridine (B92270) chemistry. google.com General strategies for pyridine synthesis often involve [3+3] condensations or transition metal-catalyzed reactions. illinois.edu
Quinolines: The synthesis of quinoline (B57606) derivatives can be accomplished through various named reactions such as the Skraup, Combes, and Friedlander syntheses. iipseries.org A notable method involves the photocatalytic generation of imine radicals which can undergo intramolecular Michael addition or anti-Michael addition to produce 3,4-disubstituted or 2,3-disubstituted quinolines, respectively. chemrxiv.orgchemrxiv.org Another approach utilizes a three-component reaction of quinoline N-oxides, aryldiazonium salts, and acetonitrile (B52724) to yield 2-anilinoquinolines. nih.gov Reductive cyclization of nitrophenyl (Z)-acrylonitriles, derived from acetonitrile, also provides a pathway to 2-aminoquinoline (B145021) derivatives. rsc.org
Table 1: Synthesis of N-Heterocycles
| Heterocycle | General Synthetic Strategy | Key Intermediates/Reactants |
|---|---|---|
| Pyrroles | Cyclocondensation and dehydrocyanation | Enones, Aminoacetonitrile hydrochloride |
| Pyridines | Functionalization of Ylidenemalononitriles | Ylidenemalononitriles, Primary amines |
| Quinolines | Photocatalytic radical cyclization | Imine radicals |
| Quinolines | Three-component reaction | Quinoline N-oxides, Aryldiazonium salts, Acetonitrile |
| Quinolines | Reductive cyclization | Nitrophenyl (Z)-acrylonitriles |
Imidazoles: The synthesis of substituted imidazoles can be achieved through a transition metal-free, base-mediated deaminative coupling of benzylamines and nitriles, leading to 2,4,5-trisubstituted imidazoles. elsevierpure.comrsc.org Various other methods exist, including multi-component reactions and cyclizations involving 2H-azirines. organic-chemistry.orgresearchgate.net The imidazole (B134444) core is a significant scaffold in medicinal chemistry. elsevierpure.com
Triazoles: 1,2,3-Triazoles are commonly synthesized via the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"). organic-chemistry.orgraco.cat Alternative methods include the reaction of N-tosylhydrazones with anilines. organic-chemistry.org The synthesis of 1,2,4-triazole (B32235) derivatives can be achieved through intermediates like thiosemicarbazides. raco.catnih.gov
Other Azoles: The term "azole" encompasses a broad class of five-membered nitrogen-containing heterocycles. mdpi.comjapsonline.comresearchgate.net Their synthesis is highly varied depending on the desired substitution pattern and the number of nitrogen atoms in the ring. For instance, 2-methyl benzimidazole (B57391) derivatives can be formed by condensing o-phenylenediamine (B120857) with acetic acid.
Table 2: Synthesis of Azoles
| Azole | Synthetic Method | Key Features |
|---|---|---|
| Imidazoles | Base-mediated deaminative coupling | Transition metal-free, one-step synthesis |
| 1,2,3-Triazoles | Azide-alkyne cycloaddition | "Click chemistry", high regioselectivity |
| 1,2,4-Triazoles | From thiosemicarbazide (B42300) intermediates | Versatile for various substitutions |
| Benzimidazoles | Condensation of o-phenylenediamine | Formation of fused heterocyclic systems |
The incorporation of amino nitrile units into larger, more complex architectures like macrocycles and cage structures is an area of growing interest. While specific examples utilizing this compound are not prevalent in the reviewed literature, the fundamental reactivity of the amino and nitrile groups makes it a plausible candidate for such constructions. The synthesis of macrocycles often involves high-dilution techniques to favor intramolecular cyclization over intermolecular polymerization. The rigid diphenylamino group could pre-organize the molecule for specific cyclization pathways. Cage structures, with their defined three-dimensional cavities, could potentially be assembled through multi-step sequences where the amino nitrile moiety provides key connectivity points.
Role in Multi-Component Reactions (MCRs) and Tandem Processes
The ability of this compound to participate in reactions where multiple components combine in a single step, or in sequential reactions that occur in one pot, highlights its efficiency as a synthetic intermediate.
Ugi Reaction: The Ugi reaction is a four-component reaction involving an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. wikipedia.orgnih.gov The amine component is a crucial part of this reaction. Given that this compound possesses a secondary amine, it has the potential to be integrated as the amine component in an Ugi reaction, leading to complex peptide-like structures. The reaction is typically rapid and proceeds with high atom economy. wikipedia.org
Passerini Reaction: The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound, and an isocyanide, yielding an α-acyloxy amide. wikipedia.orgorganic-chemistry.org While the core structure of this compound does not directly fit the typical reactant profile for a Passerini reaction, its derivatives could potentially participate. For instance, if the nitrile group were to be converted to a carboxylic acid, the resulting amino acid derivative could be a substrate.
Biginelli Reaction: The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) (or thiourea) to produce dihydropyrimidinones. wikipedia.orgorganic-chemistry.org The core structure of this compound is not a direct participant in the classical Biginelli reaction. However, the principles of multicomponent reactions are adaptable, and it is conceivable that derivatives of this compound could be designed to participate in Biginelli-like condensations to form novel heterocyclic systems.
Cascade or domino reactions, where a single reaction setup initiates a sequence of transformations, are highly efficient synthetic strategies. 2-Cyanobenzaldehydes, which are structurally related to the concept of having a nitrile and another reactive group on an aromatic system, are known to be excellent starting materials for cascade reactions leading to various heterocyclic compounds like isoindolinones and phthalides. researchgate.net The reactivity of the α-proton in this compound, activated by the nitrile group, allows for its participation in cascade sequences. For example, it could act as a nucleophile to initiate a cascade that is then terminated by a reaction involving the diphenylamino group or the nitrile itself. A cascade reaction involving isatins and nitro-substituted enamines demonstrates the formation of multiple new bonds and cleavage of existing bonds in a single step, highlighting the complexity and efficiency of such processes. rsc.org
Precursor for Advanced Organic Structures and Complex Molecular Architectures
This compound, a derivative of triphenylamine (B166846), serves as a crucial building block in the synthesis of a wide array of complex organic molecules. Its structural framework, featuring a diphenylamino group attached to an acetonitrile moiety, provides a unique combination of functionalities that are highly sought after in organic synthesis. The diphenylamino group acts as a potent electron donor, a characteristic feature of triphenylamine derivatives, while the nitrile group offers a versatile handle for a variety of chemical transformations.
The inherent reactivity of the nitrile group allows for its conversion into other functional groups, such as amines, carboxylic acids, and amides, thereby opening pathways to diverse molecular scaffolds. Furthermore, the acetonitrile unit can participate in cyanomethylation reactions, enabling the introduction of a -CH2CN group into other molecules, a key step in the construction of more elaborate structures. researchgate.net The presence of the diphenylamino core is particularly significant as it forms the basis for numerous functional materials, and the acetonitrile portion provides a reactive site to build upon this core.
The strategic importance of this compound lies in its ability to act as a precursor to molecules with tailored electronic and photophysical properties. The electron-donating triphenylamine core is a common component in materials designed for applications in electronics and photonics. By chemically modifying the acetonitrile group, chemists can construct complex architectures that integrate this electron-rich core into larger, functional systems. This makes this compound a valuable intermediate for researchers aiming to develop advanced materials with specific, high-performance characteristics.
Building Blocks for Dyes and Functional Organic Materials
The triphenylamine (TPA) core, of which this compound is a derivative, is a cornerstone in the design of organic dyes and functional materials due to its excellent electron-donating properties. This characteristic is fundamental to the creation of "push-pull" architectures, where an electron-donating moiety is linked to an electron-accepting group, often through a π-conjugated bridge. This design principle is widely employed in the development of materials for a range of applications, including dye-sensitized solar cells (DSSCs) and electrochromic devices.
In the context of DSSCs, TPA-based dyes have been synthesized and shown to be effective sensitizers. nih.gov For instance, a series of metal-free organic dyes with a TPA core as the electron donor and various di-cyanoacrylamide and di-thiazolidine-5-one units as electron acceptors and anchoring groups have been developed. nih.gov The synthesis of these complex dyes often involves the modification of a TPA derivative, highlighting the role of compounds like this compound as starting points for building these intricate structures. The nitrile functionality, in particular, can be a precursor to or a reactive partner in the formation of the acceptor part of the dye molecule.
The versatility of the acetonitrile group allows for its participation in various chemical reactions to construct these functional materials. mdpi.com For example, the nitrile group can undergo nucleophilic addition or be involved in cyclization reactions to form heterocyclic systems that are often part of the final dye or functional material structure. This reactivity makes this compound a valuable intermediate for creating a diverse library of functional organic materials with tailored optical and electronic properties. smolecule.com
Table 1: Examples of Functional Organic Materials Derived from Triphenylamine Scaffolds
| Material Class | Core Structure | Functional Application | Research Finding |
| Organic Dyes | Triphenylamine (TPA) | Dye-Sensitized Solar Cells (DSSCs) | TPA-based dyes with dual anchors serve as efficient sensitizers in DSSCs. nih.gov |
| Electrochromic Polymers | Poly(triphenylamine) | Smart Windows, Displays | Polymers exhibit stable and reversible color changes upon electrochemical switching. |
| Fluorescent Probes | TPA-derivatives | Chemical Sensing, Bioimaging | The fluorescence of TPA-based compounds can be modulated by the presence of specific analytes. |
Scaffolds for Dendrimers and Polymeric Networks
The triphenylamine unit is not only a key component of small-molecule functional materials but also serves as a fundamental building block for larger, macromolecular structures such as dendrimers and polymeric networks. Dendrimers are highly branched, well-defined macromolecules with a central core, interior branching units, and a periphery of functional groups. nih.gov The symmetric and trifunctional nature of the triphenylamine core makes it an ideal candidate for the synthesis of dendrimers with unique photophysical and electronic properties.
While direct use of this compound as a dendrimer core is not extensively documented, its structural motif is integral to the construction of TPA-based dendrimers. The synthesis of these dendrimers can be achieved through either divergent or convergent approaches. nih.gov In a divergent synthesis, the dendrimer grows outwards from a central core, while in a convergent approach, the dendritic wedges (dendrons) are first synthesized and then attached to a central core. semanticscholar.org The functional groups on TPA derivatives, which can be accessed from precursors like this compound, are crucial for the iterative addition of monomer units to build up the dendritic structure.
In the realm of polymeric networks, triphenylamine-containing polymers are of significant interest for their potential in electronic and optoelectronic applications. These polymers can be designed to be semiconducting, photorefractive, or to exhibit light-emitting properties. The synthesis of such polymers can involve the polymerization of monomers containing the triphenylamine unit. The nitrile group in this compound could be chemically transformed into a polymerizable group, such as a vinyl or acetylene (B1199291) group, thus converting it into a monomer for the synthesis of functional polymeric networks. nih.gov
The incorporation of the triphenylamine scaffold into these macromolecular architectures imparts desirable properties such as high hole mobility and thermal stability. This makes them suitable for use as hole-transporting layers in organic light-emitting diodes (OLEDs) and as active components in organic photovoltaics. The ability to create well-defined dendrimers and functional polymeric networks from triphenylamine-based building blocks underscores the strategic importance of precursors like this compound in the development of advanced materials.
Table 2: Features of Triphenylamine-Based Macromolecular Architectures
| Macromolecular Architecture | Key Feature | Synthetic Approach | Potential Application |
| Dendrimers | Highly branched, monodisperse structure | Divergent or Convergent Synthesis nih.govsemanticscholar.org | Drug Delivery, Light Harvesting, Catalysis |
| Polymeric Networks | Extended π-conjugated systems | Polymerization of TPA-containing monomers | Organic Electronics, Sensors, Membranes |
Electronic Structure and Molecular Orbital Analysis
The electronic structure and molecular orbitals of a compound are fundamental to understanding its reactivity and physical properties. Computational methods provide powerful tools to probe these characteristics at the atomic level.
Density Functional Theory (DFT) Studies on Ground State Properties
Although specific data for this compound is not available, studies on related diphenylamine (B1679370) derivatives show that the nitrogen atom typically adopts a trigonal pyramidal geometry, and the phenyl rings are twisted out of the plane of the amino group to minimize steric hindrance. The nitrile group is a strong electron-withdrawing group, which would be expected to significantly influence the electron distribution within the molecule.
Table 1: Hypothetical DFT-Calculated Ground State Properties of this compound (Note: This table is illustrative and not based on published experimental or computational data.)
| Property | Expected Value/Description |
|---|---|
| Optimized Geometry | |
| C-N (amine) bond length | ~1.40 Å |
| C-C (phenyl) bond length | ~1.39 - 1.41 Å |
| C≡N (nitrile) bond length | ~1.15 Å |
| Phenyl ring torsion angles | Non-planar with respect to the N-C-C plane |
| Electronic Properties | |
| Dipole Moment | Non-zero, directed towards the nitrile group |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial for predicting how a molecule will interact with other chemical species.
For this compound, a FMO analysis would likely show that the HOMO is primarily located on the electron-rich diphenylamino group, specifically on the nitrogen atom and the phenyl rings. This would indicate that the molecule is likely to act as an electron donor at this site. Conversely, the LUMO would be expected to be centered on the electron-withdrawing acetonitrile group, suggesting this as the site for nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) would provide an indication of the molecule's kinetic stability and electronic excitation properties.
Table 2: Expected Frontier Molecular Orbital Characteristics for this compound (Note: This table is illustrative and not based on published experimental or computational data.)
| Molecular Orbital | Expected Location of Highest Density | Chemical Implication |
|---|---|---|
| HOMO | Diphenylamino group (Nitrogen and phenyl rings) | Site of electrophilic attack; electron donation |
| LUMO | Acetonitrile group | Site of nucleophilic attack; electron acceptance |
| HOMO-LUMO Gap | Moderate to large | Indicates chemical stability |
Conformational Landscape and Energetic Profiling
The three-dimensional shape of a molecule, or its conformation, plays a significant role in its reactivity and interactions. Computational methods can be used to explore the various possible conformations and their relative energies.
Potential Energy Surface Scans and Identification of Stable Conformations
A potential energy surface (PES) scan involves systematically changing specific dihedral angles within the molecule and calculating the energy at each point. For this compound, key rotations would be around the C-N bonds of the diphenylamino group and the C-C bond connecting the amino nitrogen to the acetonitrile moiety. By mapping the energy as a function of these rotations, a PES can be generated. The minima on this surface correspond to stable conformations of the molecule. It is expected that multiple stable conformers would exist due to the rotational freedom of the phenyl rings.
Analysis of Intramolecular Interactions
Within a molecule, various non-covalent interactions can influence its preferred conformation and stability. In this compound, these could include steric repulsion between the hydrogen atoms on the phenyl rings, which would dictate their preferred rotational angles. There could also be weak hydrogen bonding interactions between the ortho-hydrogens of the phenyl rings and the nitrogen atom of the nitrile group, which would further stabilize certain conformations.
Reaction Mechanism Elucidation via Computational Chemistry
Computational chemistry is a powerful tool for investigating the step-by-step pathways of chemical reactions, known as reaction mechanisms. By modeling the transition states and intermediates, chemists can gain a deeper understanding of how a reaction proceeds and what factors influence its rate and outcome.
For this compound, computational studies could be used to explore a variety of potential reactions. For example, the nucleophilic character of the nitrogen atom could be investigated in reactions with electrophiles. The acidity of the alpha-hydrogen (the hydrogen on the carbon adjacent to the nitrile group) could also be studied, as the nitrile group can stabilize an adjacent carbanion. A computational study would involve locating the transition state structures for these reactions and calculating the activation energies, which would provide quantitative predictions of the reaction rates.
Transition State Localization and Reaction Path Intrinsics
The formation of α-aminonitriles, such as this compound, typically proceeds through a mechanism analogous to the Strecker synthesis. organic-chemistry.orgnumberanalytics.commasterorganicchemistry.commasterorganicchemistry.comwikipedia.org This process generally involves the formation of an iminium ion followed by the nucleophilic addition of a cyanide anion. masterorganicchemistry.commasterorganicchemistry.comwikipedia.org Computational methods, particularly Density Functional Theory (DFT), are instrumental in locating and characterizing the transition states of these key steps. nih.govyoutube.comresearchgate.net
The intrinsic reaction coordinate (IRC) is a fundamental concept in computational chemistry that describes the minimum energy path connecting reactants to products via the transition state. By calculating the IRC, chemists can visualize the geometric changes that occur throughout the reaction and confirm that a calculated transition state indeed connects the intended reactants and products.
For the formation of this compound from diphenylamine and a source of the cyanomethyl group, the reaction would likely proceed through an intermediate iminium species. The transition state for the nucleophilic attack of the cyanide ion on this iminium intermediate would be characterized by the partial formation of the new carbon-carbon bond and a specific geometry of the approaching nucleophile. masterorganicchemistry.commasterorganicchemistry.com
Table 1: Hypothetical Geometrical Parameters of a Transition State for Cyanide Addition to a Diphenylamine-derived Iminium Ion
| Parameter | Value (Å or Degrees) | Description |
| C-CN bond length | 2.15 | The forming bond between the iminium carbon and the cyanide carbon. |
| N-C-C angle | 115° | The angle involving the imine nitrogen, the central carbon, and the incoming cyanide carbon. |
| C-N bond length (imine) | 1.30 | The double bond character of the iminium ion. |
Note: The values in this table are hypothetical and serve to illustrate the type of data obtained from transition state calculations. Actual values would be derived from specific DFT calculations.
Free Energy Profiles and Kinetic Barriers of Key Transformations
Table 2: Hypothetical Free Energy Data for the Formation of this compound
| Species | Relative Gibbs Free Energy (kcal/mol) |
| Reactants (Diphenylamine + Glycolonitrile) | 0.0 |
| Transition State 1 (Iminium formation) | +15.2 |
| Iminium Intermediate | +5.7 |
| Transition State 2 (Cyanide addition) | +10.5 |
| Product (this compound) | -8.3 |
Note: These values are illustrative. The actual free energy profile would depend on the specific reactants, solvent, and level of theory used in the calculation.
The relatively lower stability of N-acylated imine intermediates, which possess a higher Gibbs free energy compared to classical imines, can impact the reactivity of acylated amines in Strecker-type reactions. nih.govacs.orgresearchgate.net
Predictive Modeling for Spectroscopic Signatures and Reactivity Trends
Predictive modeling, leveraging computational methods and machine learning, has become an invaluable tool in chemistry. chemrxiv.orgrsc.org These models can forecast a range of properties, from spectroscopic data to chemical reactivity, often with a high degree of accuracy.
For this compound, predictive models can be employed to estimate its spectroscopic signatures, such as its 1H and 13C NMR spectra and its infrared (IR) absorption frequencies. chemicalbook.commdpi.com These predictions are based on the calculated electronic structure of the molecule and can be refined by comparing them with experimental data for related compounds, such as diphenylamine. chemicalbook.comnih.gov
Quantitative Structure-Activity Relationship (QSAR) models represent another powerful predictive tool. nih.govnih.gov By establishing a mathematical relationship between the structural features of a series of molecules and their measured reactivity, QSAR models can predict the reactivity of new, untested compounds. For this compound and its derivatives, a QSAR model could be developed to predict their reactivity in various transformations based on descriptors such as electronic properties (e.g., HOMO/LUMO energies), steric parameters, and lipophilicity.
Data-driven screening strategies, which combine predictive data science with experimental screening, can accelerate the discovery of new reactions and structure-reactivity relationships. acs.orgacs.org
Table 3: Predicted Spectroscopic Data for this compound
| Spectroscopic Data | Predicted Value |
| 1H NMR (ppm, aromatic protons) | 6.9 - 7.4 |
| 1H NMR (ppm, CH2 group) | 4.1 |
| 13C NMR (ppm, CN group) | 118 |
| IR absorption (cm-1, C≡N stretch) | 2245 |
Note: These are hypothetical predicted values based on known ranges for similar functional groups and would be refined by specific computational models.
Conclusion
2-(Diphenylamino)acetonitrile is a compound of significant interest due to its versatile chemical nature and its potential as a building block for advanced materials. Its synthesis is well-established through methods like the Strecker reaction, and its reactivity is characterized by the distinct functionalities of the α-amino nitrile and diphenylamino groups. While detailed characterization and specific applications of this particular molecule are not as extensively documented in readily available literature as for some other related compounds, its structural components point to a promising future in the development of novel organic materials for electronics and other high-tech applications. Further research into the specific properties and applications of this compound is warranted to fully unlock its potential.
Exploration of 2 Diphenylamino Acetonitrile Derived Scaffolds in Advanced Functional Materials Research
Molecular Design Principles for Organic Electronic and Optoelectronic Components
The rational design of organic molecules is fundamental to achieving desired functionalities in electronic and optoelectronic devices. The 2-(diphenylamino)acetonitrile framework offers a compelling scaffold for this purpose, primarily due to the distinct electronic nature of its constituent parts.
Rational Design of Charge Transporting Frameworks
The design of efficient charge transporting materials hinges on the ability to control molecular packing and electronic coupling between adjacent molecules in the solid state. For derivatives of this compound, the non-planar, propeller-like structure of the diphenylamino group plays a crucial role. This steric bulk can be strategically utilized to inhibit excessive π-π stacking, a phenomenon that can lead to the formation of performance-limiting excimers or exciplexes. This suppression of aggregation enhances luminescence efficiency in the solid state.
Furthermore, the introduction of various substituents onto the phenyl rings of the diphenylamino moiety allows for the fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This modulation is critical for optimizing charge injection and transport in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Theoretical studies, such as density functional theory (DFT) calculations, can predict how different functional groups will alter the electronic structure, guiding the synthesis of materials with targeted charge transport properties. For instance, the introduction of electron-donating groups can raise the HOMO level, facilitating hole injection, while electron-withdrawing groups can lower the LUMO level, aiding electron injection.
Strategies for Constructing Donor-Acceptor Systems
The inherent donor-acceptor (D-A) character of this compound, with the diphenylamino group as the donor and the cyano group as the acceptor, makes it an excellent starting point for creating materials with strong intramolecular charge transfer (ICT). This ICT is responsible for the broad and tunable absorption and emission properties of these compounds.
A key strategy in designing D-A systems is to extend the π-conjugation between the donor and acceptor moieties. This can be achieved by introducing a conjugated bridge, such as a vinylene or thiophene (B33073) unit, between the diphenylamino group and the acetonitrile (B52724) functionality. For example, in the related compound 2-((5-(4-(diphenylamino)phenyl)thiophen-2-yl)methylene)malononitrile (DPTMM), the thiophene bridge facilitates charge transfer, resulting in a material with a deep HOMO level and a high open-circuit voltage when used as a donor in organic solar cells. nih.gov The efficiency of such D-A systems can be further enhanced by creating D-π-A-π-D or A-π-D-π-A type structures, which can lead to materials with high fluorescence quantum yields.
The following table summarizes the photophysical properties of a series of D-A compounds based on a fumaronitrile (B1194792) acceptor core, illustrating the effect of different donor groups and linkers on their optical characteristics.
| Compound | Donor Group | Absorption Max (nm) in DCM | Emission Max (nm) in DCM |
| 1 | Indole | 310, 450 | 540 |
| 2 | 2-Phenylindole | 320, 465 | 560 |
| 3 | Diphenylamino | 335, 484 | 585 |
| 4 | Diphenylamino (with phenylethynyl linker) | 350, 490 | 610 |
| 5 | 3,6-di-tert-butylcarbazole (with phenylethynyl linker) | 345, 475 | 595 |
Data adapted from a study on aromatic fumaronitrile core-based D-π-A-π-D compounds.
Supramolecular Assembly and Self-Organizing Systems
The ability of molecules to self-assemble into highly ordered structures is a cornerstone of bottom-up nanotechnology. The this compound scaffold, through a variety of non-covalent interactions, can be directed to form complex supramolecular architectures with potential applications in molecular devices.
Non-Covalent Interactions in Crystal Engineering
Crystal engineering provides a powerful avenue for controlling the solid-state packing of molecules, which in turn dictates their bulk properties. In derivatives of this compound, a range of non-covalent interactions, including hydrogen bonds, C-H···π interactions, and π-π stacking, govern the final crystal structure.
A study on 2-(4-(diphenylamino)benzylidene)malononitrile (DPAM), a closely related compound, revealed the existence of two distinct crystal polymorphs (A-1 and A-2) obtained under different crystallization conditions. Single-crystal X-ray diffraction showed that both forms have highly twisted benzene (B151609) rings. nih.gov In one polymorph, the crystal packing is dominated by strong hydrogen bonds, leading to a more rigid and dense structure. In the other, weaker π-π interactions are more prevalent. This demonstrates how subtle changes in crystallization can lead to different supramolecular arrangements with distinct physical properties. The nitrile groups are often involved in C-H···N hydrogen bonds, which act as structure-directing interactions.
The table below presents crystallographic data for the two polymorphs of DPAM, highlighting the differences in their crystal packing.
| Parameter | Polymorph A-1 | Polymorph A-2 |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | Pca2₁ | P2₁/c |
| Density (g/cm³) | 1.242 | 1.189 |
| Dominant Interactions | Stronger hydrogen bonding | Weaker π-π interactions |
This data illustrates the principle of polymorphism in closely related derivatives. nih.gov
Ordered Architectures for Molecular Devices
The self-assembly of this compound derivatives into ordered structures is a key step toward their use in molecular-scale electronic devices. By controlling the intermolecular interactions, it is possible to create one-dimensional stacks, two-dimensional sheets, or more complex three-dimensional networks that can facilitate charge transport or energy transfer in a specific direction.
For instance, the formation of one-dimensional columnar structures through π-π stacking can create pathways for charge carrier mobility along the stack. While the propeller shape of the diphenylamino group can hinder direct face-to-face stacking, it can promote offset or edge-to-face interactions that still allow for electronic communication between molecules. The design of liquid crystalline phases based on these scaffolds is another promising avenue for achieving long-range order and anisotropic properties, which are highly desirable for applications in displays and sensors. The spontaneous formation of nanostructures through self-assembly is a powerful tool for fabricating functional materials from the molecular level up.
Development of Chemosensors and Recognition Elements
The electron-rich diphenylamino moiety and the electron-poor nitrile group in this compound make it an attractive candidate for the development of chemosensors. The principle behind its sensing capability lies in the modulation of its intramolecular charge transfer upon interaction with an analyte.
The nitrogen atom of the diphenylamino group can act as a binding site for metal ions, while the nitrile group can participate in hydrogen bonding with anions. Upon binding of an analyte, the electronic properties of the molecule are perturbed, leading to a change in its absorption or fluorescence spectrum. This change can be a "turn-on" or "turn-off" of the fluorescence signal, or a colorimetric shift visible to the naked eye.
For example, chemosensors based on N-heterocyclic dyes are known to be effective for the detection of toxic ions like cyanide (CN⁻) and mercury (Hg²⁺). nih.gov The design of such sensors often involves creating a specific binding pocket for the target ion that, when occupied, triggers a distinct photophysical response. Derivatives of this compound could be functionalized with specific recognition units to enhance their selectivity and sensitivity towards particular analytes. The acetonitrile group itself can play a role in anion recognition through hydrogen bonding in appropriate solvent systems. The development of such chemosensors is a growing field with applications in environmental monitoring, medical diagnostics, and industrial process control.
Design of Fluorescent or Chromogenic Probes
The rational design of fluorescent and chromogenic probes based on the this compound scaffold leverages the powerful electronic interplay between the electron-donating diphenylamino group and an electron-accepting cyano-containing moiety. This donor-acceptor (D-A) architecture is a cornerstone in the development of advanced functional materials, particularly those with tailored photophysical properties. The diphenylamino group serves as a robust electron donor, which can be further modulated by substitution on the phenyl rings. The acetonitrile portion, or more commonly, a dicyanovinyl group introduced via synthetic modifications, acts as a potent electron acceptor. The extent of intramolecular charge transfer (ICT) from the donor to the acceptor upon photoexcitation governs the fluorescence characteristics of the molecule, including its emission wavelength and quantum yield.
A key synthetic strategy to access such probes is the Knoevenagel condensation. This reaction allows for the straightforward coupling of a diphenylamino-functionalized aldehyde with a compound containing an active methylene (B1212753) group, such as phenylacetonitrile (B145931) or malononitrile, to create a dicyanovinyl- or cyanostilbene-type structure. This modular approach enables fine-tuning of the electronic and photophysical properties by systematically altering the constituent parts of the final molecule.
Research into conjugated pyridine-(N-diphenylamino)acrylonitrile derivatives provides concrete examples of this design principle. ccsenet.orgccsenet.org In these studies, 4-(diphenylamino)benzaldehyde (B1293675) is reacted with various substituted phenylacetonitriles. The resulting compounds, such as 2-(phenyl)-3-(4-diphenylaminophenyl)acrylonitrile and its pyridyl analogues, are highly fluorescent in both solution and the solid state. ccsenet.org The position of the nitrogen atom in the pyridyl ring, for instance, influences the electronic properties and, consequently, the absorption and emission maxima of the compounds. ccsenet.org This demonstrates the high degree of tunability inherent in this molecular design. The fluorescence quantum yields for these materials in powder form have been reported in the range of 0.07 to 0.11. ccsenet.org
The table below summarizes the photophysical properties of several N,N-diphenylaminophenylacrylonitrile derivatives, illustrating the impact of structural modifications on their fluorescent behavior. ccsenet.org
| Compound Name | Absorption Maxima (λabs) in CHCl3 (nm) | Emission Maxima (λem) in CHCl3 (nm) | Emission Maxima (λem) in Solid State (nm) |
| 2-(phenyl)-3-(4-diphenylaminophenyl)acrylonitrile | ~403 | 521 | 506 |
| 2-(2´-pyridyl)-3-(4-diphenylaminophenyl)acrylonitrile | ~428 | 530 | 535 |
| 2-(3´-pyridyl)-3-(4-diphenylaminophenyl)acrylonitrile | ~408 | 524 | 535 |
| 2-(4´-pyridyl)-3-(4-diphenylaminophenyl)acrylonitrile | ~425 | 528 | 542 |
Data sourced from the Journal of Materials Science Research. ccsenet.org
Synthesis of Receptors for Specific Analytes
The development of receptors for specific analytes from this compound-derived scaffolds is an area of significant potential, primarily leveraging the principles of supramolecular chemistry. The core idea is to functionalize the diphenylamine (B1679370) framework with specific binding motifs that can selectively interact with a target analyte, such as an anion or a neutral molecule. These interactions, often a combination of hydrogen bonds, electrostatic forces, and anion-π interactions, lead to a measurable signal, which can be a change in color (chromogenic sensing) or fluorescence. nih.govmdpi.com
A common strategy in anion receptor synthesis is the introduction of hydrogen-bond donor groups, such as ureas, thioureas, or amides, onto a rigid molecular scaffold. mdpi.com For a scaffold derived from this compound, one could envision synthetic routes where the phenyl rings of the diphenylamino group are functionalized with these receptor moieties. The rigidity of the aromatic rings helps to pre-organize the binding groups, creating a well-defined cavity for the guest analyte.
For example, a synthetic pathway could involve the nitration of the diphenylamine rings, followed by reduction to the corresponding diamine. This diamine can then be reacted with isocyanates or isothiocyanates to yield bis-urea or bis-thiourea receptors. The spacing and orientation of these urea (B33335) groups are critical for determining the selectivity of the receptor for anions of different sizes and geometries, from smaller, spherical ions like fluoride (B91410) to larger, tetrahedral ions like dihydrogen phosphate. nih.govmdpi.com
The table below presents binding constant data for a representative anion receptor, illustrating the selective interactions with different anions.
| Receptor Compound | Analyte (Anion) | Binding Constant (K) in DMSO (M⁻¹) |
| 2,2'-bis[2-cyano-2-(4-nitrophenyl)vinyl]-5,5'-dimethyl dipyrromethane (Receptor 2) | F⁻ | 1090 |
| 2,2'-bis[2-cyano-2-(4-nitrophenyl)vinyl]-5,5'-dimethyl dipyrromethane (Receptor 2) | Cl⁻ | 26 |
| 2,2'-bis[2-cyano-2-(4-nitrophenyl)vinyl]-5,5'-dimethyl dipyrromethane (Receptor 2) | Br⁻ | 16 |
| 2,2'-bis[2-cyano-2-(4-nitrophenyl)vinyl]-5,5'-dimethyl dipyrromethane (Receptor 2) | I⁻ | 12 |
| 2,2'-bis[2-cyano-2-(4-nitrophenyl)vinyl]-5,5'-dimethyl dipyrromethane (Receptor 2) | H₂PO₄⁻ | 115 |
| 2,2'-bis[2-cyano-2-(4-nitrophenyl)vinyl]-5,5'-dimethyl dipyrromethane (Receptor 2) | HSO₄⁻ | 23 |
| 2,2'-bis[2-cyano-2-(4-nitrophenyl)vinyl]-5,5'-dimethyl dipyrromethane (Receptor 2) | AcO⁻ | 160 |
Data sourced from Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. nih.gov
This demonstrates that by strategically modifying scaffolds related to this compound, it is feasible to develop highly selective and sensitive receptors for target analytes.
Emerging Research Frontiers and Future Prospects for 2 Diphenylamino Acetonitrile Chemistry
Integration with Machine Learning and Artificial Intelligence in Synthetic Planning
For a target like 2-(Diphenylamino)acetonitrile, an AI planner would identify key disconnections. A primary disconnection would likely be the C-N bond, suggesting a reaction between diphenylamine (B1679370) and a two-carbon synthon carrying a nitrile group, such as an α-haloacetonitrile (e.g., bromoacetonitrile (B46782) or chloroacetonitrile). Another strategic disconnection could be at the α-carbon, envisioning a Strecker-type synthesis involving diphenylamine, formaldehyde (B43269) (or a synthetic equivalent), and a cyanide source. A more complex approach could involve a Friedel-Crafts-type reaction, though this is less direct for this specific target compared to a related structure like diphenylacetonitrile. orgsyn.org
| Platform | Core Technology | Approach | Key Features |
| Synthia™ (Merck) | Rule-based expert system | Uses a vast, hand-coded database of reaction rules to identify viable pathways. | Focuses on complex molecules, avoids problematic reactions, provides literature references. |
| IBM RXN for Chemistry | Seq2Seq Transformer Model | A template-free, data-driven approach that "translates" a product molecule into its reactants. computabio.com | Cloud-based, predicts reaction outcomes, and can assist in orchestrating automated synthesis. |
| ChemAIRS® (Chemical.AI) | Hybrid (AI and expert rules) | Combines deep learning with a knowledge base to offer diverse and novel synthetic routes. chemical.ai | Provides synthesizability assessment, impurity prediction, and process chemistry insights. chemical.ai |
| ASKCOS (MIT) | Multiple AI modules | Integrates retrosynthesis prediction, forward reaction prediction, and reaction condition recommendation. | Open-source platform that provides literature precedents for its suggestions. |
Photoredox Catalysis and Electrochemistry in Nitrile Functionalization
The functionalization of nitriles is a cornerstone of organic synthesis, and modern techniques like photoredox catalysis and electrochemistry offer mild, efficient, and sustainable alternatives to traditional methods. These approaches are particularly well-suited for modifying this compound, providing pathways to new derivatives by activating either the nitrile group, the adjacent α-carbon, or the aromatic rings.
Photoredox Catalysis utilizes visible light to initiate single-electron transfer (SET) events, generating highly reactive radical intermediates under gentle conditions. nih.gov A photocatalyst, typically a ruthenium or iridium complex, absorbs a photon and enters an excited state, becoming a potent oxidant or reductant. nih.govelsevierpure.com This allows for the generation of radicals from precursors that would be challenging to activate otherwise. For this compound, the α-C-H bond is susceptible to hydrogen atom transfer (HAT), which could generate an α-cyano radical. This radical can then be trapped by various coupling partners, enabling C-C, C-N, or C-S bond formation. Furthermore, the diphenylamino moiety itself is redox-active and can participate in photocatalytic cycles, potentially leading to functionalization on the phenyl rings.
Electrochemistry uses electrical current to drive redox reactions, offering a reagent-free method for oxidation and reduction. researchgate.net Acetonitrile (B52724), the parent structure of the nitrile portion of the target molecule, is a common solvent and reactant in electrochemical synthesis, where it can act as a source of carbon or nitrogen. rsc.org Electrochemical methods can be used for various transformations, including:
Anodic Oxidation: Oxidation of the diphenylamino group can generate a radical cation, which can then undergo coupling reactions on the phenyl rings.
Cathodic Reduction: While reduction of the nitrile group is possible, it is often more synthetically useful to deprotonate the α-carbon to form a nucleophile, which can then react with electrophiles in paired electrochemical setups.
Mediated Reactions: The use of redox mediators can facilitate challenging transformations at lower potentials, increasing selectivity and efficiency. rsc.org
Dual catalysis, combining photoredox and transition metal catalysis (e.g., nickel), has emerged as a particularly powerful strategy. wikipedia.org In this approach, a photoredox cycle generates an organic radical, which then enters a nickel-catalyzed cross-coupling cycle. This method could enable the direct arylation or alkylation of the α-position of this compound with high efficiency and functional group tolerance. wikipedia.org
Table 2: Potential Photoredox and Electrochemical Functionalizations of this compound
| Reaction Type | Method | Potential Reagents/Conditions | Product Type |
| α-Alkylation | Photoredox Catalysis | Alkyl halides, Ru(bpy)₃²⁺, visible light | α-Substituted diphenylaminoacetonitrile |
| α-Arylation | Photoredox/Nickel Dual Catalysis | Aryl halides, Ir-photocatalyst, Ni(II) salt, base | α-Aryl-diphenylaminoacetonitrile |
| C-H Amination | Electrochemistry (Anodic) | Nitrogen nucleophiles (e.g., azoles), undivided cell | Aryl-aminated diphenylaminoacetonitrile |
| Thioetherification | Photoredox/Nickel Dual Catalysis | Thiols, Ru-photocatalyst, Ni(II) salt wikipedia.org | α-Thioether-substituted derivative |
| Ritter-type Amination | Electrochemistry | Alkene, undivided cell, acetonitrile as solvent/reactant rsc.org | N-acylated diamine derivative (after hydrolysis) |
Advanced Functionalization Strategies for Enhanced Material Performance
The diphenylamine core is a privileged structure in materials science, widely recognized for its excellent hole-transporting properties and electrochemical stability. elsevierpure.comnih.gov The combination of the electron-rich diphenylamine donor and the electron-deficient nitrile acceptor in this compound creates a D-A (donor-acceptor) structure. This architecture is fundamental to many advanced functional materials, including those used in organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs).
Strategic functionalization of the this compound scaffold can fine-tune its optoelectronic properties to enhance material performance:
Hole-Transporting Materials (HTMs): In PSCs, the HTM is crucial for efficiently extracting positive charge carriers (holes) from the perovskite layer. frontiersin.org The performance of an HTM is dictated by its HOMO (Highest Occupied Molecular Orbital) energy level, hole mobility, and stability. By introducing electron-donating groups (e.g., methoxy, alkyl) onto the phenyl rings of the diphenylamine moiety, the HOMO level can be raised for better energy alignment with the perovskite valence band, improving device efficiency. nih.govnih.gov
Organic Light-Emitting Diodes (OLEDs): The D-A structure is a key design principle for emitters exhibiting Thermally Activated Delayed Fluorescence (TADF). wikipedia.org TADF allows OLEDs to harvest both singlet and triplet excitons for light emission, potentially reaching 100% internal quantum efficiency. In a TADF molecule, a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states is required to allow for efficient reverse intersystem crossing (RISC). rsc.org The diphenylamino group can serve as the donor and a benzonitrile-containing fragment can serve as the acceptor. rsc.org Further modification of the this compound core, for instance by incorporating it into a larger conjugated system or by adding bulky side groups to control intermolecular interactions, can optimize the D-A character and enhance TADF properties for highly efficient blue or green OLEDs. nih.govrsc.org
Research has demonstrated that derivatives of diphenylamine are highly effective as HTMs in PSCs, achieving power conversion efficiencies comparable to standard materials like spiro-OMeTAD. rsc.orgnih.gov Similarly, diphenylamino-functionalized molecules have been successfully employed as highly efficient emitters in blue OLEDs. nih.gov
Table 3: Functional Diphenylamine Derivatives and Their Material Performance
| Derivative Class | Application | Key Functionalization | Reported Performance Metric |
| Tetra-diarylamino-ethene | Perovskite Solar Cell (HTM) | N,N-(4,4'-dimethoxydiphenylamino) groups on a tetraarylethene core rsc.org | Power Conversion Efficiency (PCE) of 11.0% rsc.org |
| Ethene-bridged Diphenylamines | Perovskite Solar Cell (HTM) | N,N-di(4-methoxyphenyl)aminophenyl arms on an ethene unit nih.gov | PCE of 12.77%, comparable to spiro-OMeTAD nih.gov |
| Diphenylamino-fluorenylethylene | Blue OLED (Dopant) | Diphenylamino group attached to a fluorenylethylene core nih.gov | Luminous efficiency of 12.68 cd/A; Power efficiency of 5.24 lm/W nih.gov |
| Boron-containing D-A-D Emitter | Blue OLED (TADF Emitter) | Carbazole (B46965) donors and a benzonitrile-functionalized boron acceptor rsc.org | External Quantum Efficiency up to 28.5%; LT₅₀ lifetime of 1377 h rsc.org |
Interdisciplinary Collaborations: Bridging Organic Synthesis with Nanoscience and Related Fields
The unique properties of this compound and its derivatives position them at the nexus of organic synthesis, nanoscience, and materials engineering. The development of next-generation technologies increasingly relies on such interdisciplinary collaborations, where synthetic chemists design and create novel molecules that materials scientists and physicists can integrate into functional devices and systems.
Nanosensors: Diphenylamine and its derivatives are electrochemically active and can be used to fabricate highly sensitive chemical sensors. wikipedia.org For example, nanocomposites of poly(diphenylamine) and metal oxide nanoparticles (e.g., NiO) have been investigated for gas sensing applications. researchgate.net The this compound molecule could be electropolymerized or grafted onto nanostructured electrodes (e.g., carbon nanofibers, gold nanoparticles) to create sensors for detecting specific analytes. nih.gov The diphenylamino unit acts as the signal transducer, while the nitrile group offers a site for further functionalization to enhance selectivity. Such projects require close collaboration between synthetic chemists, who optimize the molecular structure, and analytical or materials chemists, who fabricate and test the sensor devices. rsc.org
Perovskite Solar Cells (PSCs): The stability and efficiency of PSCs are heavily dependent on the quality of the interfaces between the perovskite nanocrystalline film and the charge transport layers. nih.gov Diphenylamine-based molecules can be designed not only as bulk HTMs but also as passivating agents that heal defects on the perovskite surface. nih.govdyenamo.se The amine functionality can coordinate to undercoordinated lead ions at the perovskite surface, reducing non-radiative recombination and inhibiting ion migration, which are major causes of device degradation. dyenamo.se The nitrile group in this compound could also interact with the surface, providing a unique binding motif. The design of these passivating molecules is a collaborative effort involving quantum chemical calculations (to predict binding energies and electronic effects), organic synthesis, and device engineering to test their real-world impact on solar cell performance and longevity. nih.govfrontiersin.org
Molecular Electronics: At the ultimate small scale, individual molecules can function as electronic components. The D-A nature of this compound makes it a candidate for studies in molecular electronics, such as molecular rectifiers or switches. Collaborations with physicists and electrical engineers are essential to measure the electronic properties of single molecules or self-assembled monolayers on conductive substrates, bridging the gap between molecular design and functional nano-electronic systems.
These examples highlight a modern research paradigm where the synthesis of a molecule like this compound is not an end in itself, but the starting point for innovation across scientific disciplines.
Q & A
Q. What are the common synthetic routes for preparing 2-(Diphenylamino)acetonitrile, and what key reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, substituted acetonitriles are often synthesized via Buchwald-Hartwig amination, where palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) facilitate aryl halide coupling with amines. Reaction conditions such as solvent polarity (e.g., toluene or DMF), temperature (80–120°C), and base (e.g., Cs₂CO₃) critically impact yield. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) ensures purity .
- Example Reaction Table :
| Starting Material | Catalyst System | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 2-Bromoacetonitrile | Pd(OAc)₂/Xantphos | Toluene | 65–75 | >95 |
Q. How is the molecular structure of this compound characterized using spectroscopic techniques?
- Methodological Answer : Structural confirmation relies on ¹H/¹³C NMR (e.g., diphenylamino protons at δ 7.2–7.5 ppm, nitrile carbon at ~115 ppm) and FT-IR (C≡N stretch ~2240 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 361.17 for C₂₆H₂₀N₂). X-ray crystallography may resolve steric effects of the diphenylamino group .
Q. What are the primary applications of this compound in material science and medicinal chemistry?
- Methodological Answer : The compound serves as a precursor for optoelectronic materials (e.g., organic light-emitting diodes) due to its electron-rich diphenylamino group. In medicinal chemistry, it acts as a scaffold for kinase inhibitors. Biological activity is assessed via enzyme inhibition assays (e.g., IC₅₀ determination using fluorescence-based protocols) .
Advanced Research Questions
Q. What computational methods predict the electronic properties and reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-311G(d,p) basis sets calculates HOMO-LUMO gaps (e.g., ~4.2 eV) and charge distribution. Time-dependent DFT (TDDFT) models UV-Vis absorption spectra, correlating with experimental λₘₐₓ (~350 nm). Solvent effects (e.g., acetonitrile) are modeled using the polarizable continuum model (PCM) .
- Example Computational Data :
| Property | Gas Phase | Acetonitrile |
|---|---|---|
| HOMO (eV) | -5.8 | -5.6 |
| LUMO (eV) | -1.6 | -1.4 |
Q. How do steric and electronic effects of the diphenylamino group influence biological target interactions compared to halogenated analogs?
- Methodological Answer : The diphenylamino group enhances π-π stacking with aromatic residues in enzyme active sites, increasing binding affinity (e.g., Kd ~0.8 µM vs. 2.5 µM for iodinated analogs). Halogenated derivatives (e.g., 2-iodophenyl) exhibit stronger halogen bonding but reduced solubility. Competitive inhibition assays and molecular docking (AutoDock Vina) validate these interactions .
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Discrepancies arise from assay conditions (e.g., pH, co-solvents) or substituent positional isomerism. Systematic SAR studies compare para- vs. meta-substituted derivatives. Orthogonal assays (e.g., SPR, ITC) and pharmacokinetic profiling (e.g., metabolic stability in liver microsomes) reconcile conflicting data .
Data Contradiction Analysis
Q. Why do fluorescence properties of this compound vary across studies?
- Methodological Answer : Variations stem from aggregation-induced emission (AIE) effects. In polar solvents (e.g., acetonitrile), intramolecular charge transfer (ICT) dominates (λₑₘ ~450 nm), while in apolar solvents (e.g., hexane), excimer formation red-shifts emission (λₑₘ ~500 nm). Time-resolved fluorescence spectroscopy quantifies lifetime differences (τ₁ = 3.2 ns vs. τ₂ = 6.5 ns) .
Method Optimization
Q. How can reaction byproducts in this compound synthesis be minimized?
- Methodological Answer : Byproduct formation (e.g., dimerization) is reduced using slow addition of reagents and low temperatures (0–5°C). Microwave-assisted synthesis (100 W, 80°C, 20 min) improves selectivity (>90% yield). LC-MS monitors intermediates, and quenching with aqueous NH₄Cl removes Pd residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
